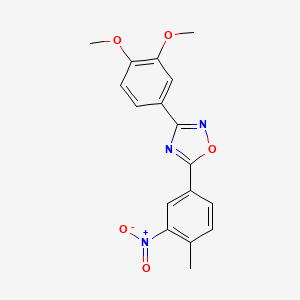
3-(3,4-dimethoxyphenyl)-5-(4-methyl-3-nitrophenyl)-1,2,4-oxadiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3,4-dimethoxyphenyl)-5-(4-methyl-3-nitrophenyl)-1,2,4-oxadiazole is a heterocyclic organic compound that belongs to the family of oxadiazoles. The compound has been extensively studied due to its unique chemical and physical properties. It is used in various scientific research applications, including as a fluorescent probe, as a photosensitizer for photodynamic therapy, and as a potential drug candidate for various diseases.
作用機序
The mechanism of action of 3-(3,4-dimethoxyphenyl)-5-(4-methyl-3-nitrophenyl)-1,2,4-oxadiazole is not fully understood. However, it is believed that the compound interacts with cellular membranes and proteins, leading to changes in their structure and function. This, in turn, can lead to a range of biochemical and physiological effects.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and melanoma. The compound has also been shown to have anti-inflammatory properties and can reduce the production of inflammatory cytokines.
実験室実験の利点と制限
One of the main advantages of 3-(3,4-dimethoxyphenyl)-5-(4-methyl-3-nitrophenyl)-1,2,4-oxadiazole is its unique fluorescence properties, which make it useful for various imaging applications. The compound is also relatively easy to synthesize, which makes it accessible to researchers.
One of the limitations of the compound is its low solubility in water, which can make it difficult to work with in certain experiments. Additionally, the compound has not been extensively studied in vivo, which limits its potential applications.
将来の方向性
There are several future directions for research on 3-(3,4-dimethoxyphenyl)-5-(4-methyl-3-nitrophenyl)-1,2,4-oxadiazole. One potential direction is to further investigate its potential as a photosensitizer for photodynamic therapy. Additionally, the compound could be further studied for its anti-inflammatory properties and potential as a drug candidate for various diseases. Finally, more research is needed to fully understand the mechanism of action of the compound and its interactions with cellular membranes and proteins.
合成法
The synthesis of 3-(3,4-dimethoxyphenyl)-5-(4-methyl-3-nitrophenyl)-1,2,4-oxadiazole is a multistep process that involves the reaction of 3,4-dimethoxybenzohydrazide with 4-methyl-3-nitrobenzoyl chloride in the presence of a base. The resulting intermediate is then cyclized with phosphorus oxychloride to form the final product. The yield of the synthesis process is approximately 50%.
科学的研究の応用
3-(3,4-dimethoxyphenyl)-5-(4-methyl-3-nitrophenyl)-1,2,4-oxadiazole has been extensively studied for its scientific research applications. It is commonly used as a fluorescent probe due to its unique fluorescence properties. The compound emits a strong green fluorescence when excited with UV light, which makes it useful for various imaging applications, including cell imaging and protein labeling.
The compound has also been studied as a photosensitizer for photodynamic therapy. Photodynamic therapy is a type of cancer treatment that uses light-sensitive compounds to kill cancer cells. This compound has been shown to have strong photosensitizing properties, making it a potential candidate for this type of therapy.
特性
IUPAC Name |
3-(3,4-dimethoxyphenyl)-5-(4-methyl-3-nitrophenyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O5/c1-10-4-5-12(8-13(10)20(21)22)17-18-16(19-25-17)11-6-7-14(23-2)15(9-11)24-3/h4-9H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOTVAAJUSDAHTI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NC(=NO2)C3=CC(=C(C=C3)OC)OC)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N'-ethyl-N-isopropyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea](/img/structure/B5699967.png)

![N'-[1-(2,5-dichloro-3-thienyl)ethylidene]-3-methylbenzohydrazide](/img/structure/B5699990.png)
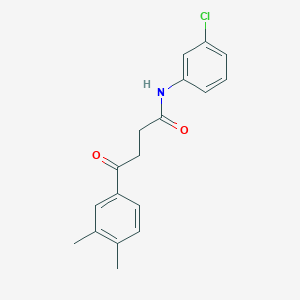
![1-{2-[(trifluoromethyl)sulfonyl]phenyl}piperidine](/img/structure/B5700007.png)
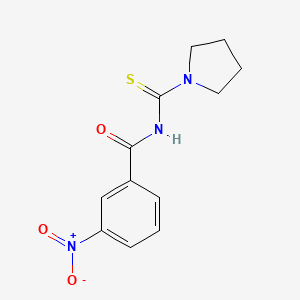
![3-(4-chlorophenyl)-N-{[(4-methylphenyl)amino]carbonothioyl}acrylamide](/img/structure/B5700029.png)
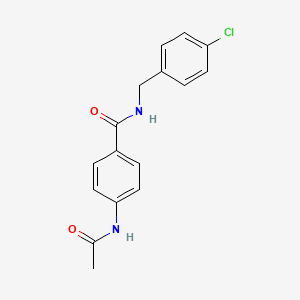
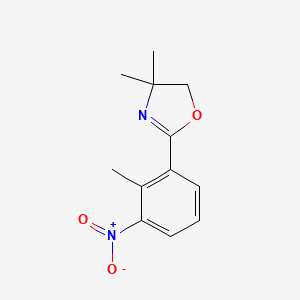
![2-(3-phenoxybenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5700041.png)

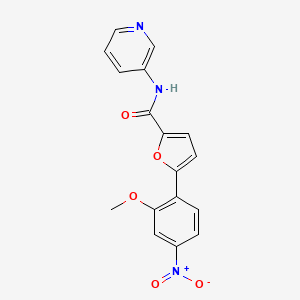
![1-[(4-chloro-3-methylphenoxy)acetyl]-3-methyl-1H-pyrazole](/img/structure/B5700061.png)
![2-(2,3-dimethylphenoxy)-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B5700066.png)